Predicted Nano-molar Binding Affinity at Sigma-2 Receptors Inferred from Class-Level Structure-Activity Relationships
While direct bioactivity data for this specific compound is absent from public repositories, class-level SAR trends indicate that 3-methoxyphenoxy substitution on piperidine-acetamide scaffolds is compatible with nanomolar sigma-2 binding. In a closely related series reported by Zampieri et al. (2018), the unsubstituted phenoxy analog displayed a sigma-2 Ki of 1117 nM, whereas introduction of electron-donating and lipophilic substituents improved affinity by up to 10-fold [1]. By extrapolation, the 3-methoxy congener is predicted to achieve a sigma-2 Ki in the range of 100–500 nM, compared to >1 µM for the des-methoxy analog. This represents a class-level inference based on validated SAR from primary literature [1].
| Evidence Dimension | Sigma-2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Predicted Ki ~100–500 nM based on SAR extrapolation |
| Comparator Or Baseline | Des-methoxy analog: Ki = 1117 nM (Zampieri et al., 2018) [1] |
| Quantified Difference | Estimated 2–11 fold improvement over des-methoxy baseline |
| Conditions | Competition binding assay using [³H]-DTG on sigma-2 receptors (rat liver membranes) |
Why This Matters
Procurement decisions for sigma receptor tool compounds are driven by the expected potency window; even a 2-fold shift can mean the difference between a usable lead and an inactive probe.
- [1] Zampieri, D., et al. (2018). New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation. Bioorganic & Medicinal Chemistry Letters, 28(19), 3206-3209. https://doi.org/10.1016/j.bmcl.2018.08.016 View Source
